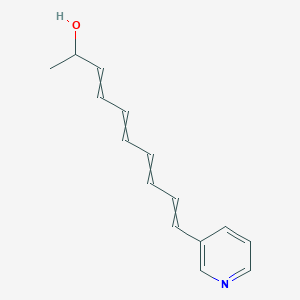
10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-ol is a chemical compound characterized by a pyridine ring attached to a decatetraene backbone with a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-ol typically involves the coupling of a pyridine derivative with a polyene chain. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other coupling reactions under controlled conditions. The process may be optimized for yield and purity, with careful control of reaction temperature, solvent choice, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the polyene chain can be reduced to single bonds.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can reduce the double bonds.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Formation of 10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-one.
Reduction: Formation of this compound with reduced double bonds.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-ol involves its interaction with molecular targets such as enzymes or receptors. The conjugated system of double bonds allows for electron delocalization, which can facilitate binding to specific sites on target molecules. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
5,10,15,20-tetra(3-pyridyl)porphyrin: Contains multiple pyridine rings and a porphyrin core, used in different applications.
Uniqueness
10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-ol is unique due to its specific combination of a pyridine ring and a conjugated polyene chain with a hydroxyl group
Properties
CAS No. |
62695-70-9 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
10-pyridin-3-yldeca-3,5,7,9-tetraen-2-ol |
InChI |
InChI=1S/C15H17NO/c1-14(17)9-6-4-2-3-5-7-10-15-11-8-12-16-13-15/h2-14,17H,1H3 |
InChI Key |
RHCFWTCFGIHVGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC=CC=CC=CC1=CN=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















